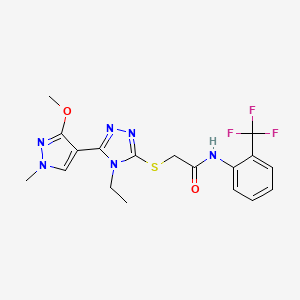![molecular formula C25H19ClN4O2 B2509671 1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide CAS No. 1251601-00-9](/img/no-structure.png)
1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide, commonly known as BPC-157, is a synthetic peptide that has been extensively studied for its potential therapeutic applications. BPC-157 is a pentadecapeptide consisting of 15 amino acids, and it is derived from a protein found in human gastric juice. This peptide has been shown to have a wide range of biological effects, including promoting tissue repair, reducing inflammation, and improving cardiovascular function.
Applications De Recherche Scientifique
Synthesis and Characterization Techniques
- A study focused on the water-mediated synthesis and computational analysis of related compounds, showcasing methodologies that could be relevant for synthesizing and studying 1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide. These compounds were analyzed for their non-linear optical (NLO) properties and potential anticancer activity through molecular docking studies, indicating a method for exploring the biological activities of similar compounds (Jayarajan et al., 2019).
Potential Applications in Antimicrobial and Antitumor Research
- Research on structurally related compounds has demonstrated their potential in vitro and in vivo antibacterial activities, suggesting a pathway to explore the antimicrobial properties of 1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide (Bouzard et al., 1992).
- Another study synthesized and evaluated 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone, showing their cytotoxicity and antineoplastic activity. Such methodologies could be relevant for assessing the biological activity of the compound (Liu et al., 1996).
Experimental and Computational Studies
- A study on the synthesis, spectroscopic characterization, and crystal structure of a related compound provides a foundation for understanding the structural and chemical properties of 1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide. These insights can aid in the development of new materials or pharmaceuticals (Anuradha et al., 2014).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide' involves the reaction of 2-chloro-5-nitropyridine with butyric acid to form 5-(butyryloxy)-2-chloropyridine. This intermediate is then reacted with cyclopentylmagnesium bromide to form 5-(butyryloxy)-2-cyclopentylpyridine. The final step involves the reaction of this intermediate with N-(4-piperidinyl)-4-carboxamide to form the target compound.", "Starting Materials": [ "2-chloro-5-nitropyridine", "butyric acid", "cyclopentylmagnesium bromide", "N-(4-piperidinyl)-4-carboxamide" ], "Reaction": [ "Step 1: 2-chloro-5-nitropyridine is reacted with butyric acid in the presence of a base such as potassium carbonate to form 5-(butyryloxy)-2-chloropyridine.", "Step 2: 5-(butyryloxy)-2-chloropyridine is reacted with cyclopentylmagnesium bromide in the presence of a catalyst such as copper iodide to form 5-(butyryloxy)-2-cyclopentylpyridine.", "Step 3: 5-(butyryloxy)-2-cyclopentylpyridine is reacted with N-(4-piperidinyl)-4-carboxamide in the presence of a base such as sodium hydride to form the target compound '1-[5-(butyrylamino)pyridin-2-yl]-N-cyclopentylpiperidine-4-carboxamide'." ] } | |
Numéro CAS |
1251601-00-9 |
Formule moléculaire |
C25H19ClN4O2 |
Poids moléculaire |
442.9 |
Nom IUPAC |
N-[(4-chlorophenyl)methyl]-2-(4-methylphenyl)-3-oxo-1H-pyrazolo[4,3-c]quinoline-8-carboxamide |
InChI |
InChI=1S/C25H19ClN4O2/c1-15-2-9-19(10-3-15)30-25(32)21-14-27-22-11-6-17(12-20(22)23(21)29-30)24(31)28-13-16-4-7-18(26)8-5-16/h2-12,14,29H,13H2,1H3,(H,28,31) |
Clé InChI |
USZFQKXJXRKTFI-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)N2C(=O)C3=CN=C4C=CC(=CC4=C3N2)C(=O)NCC5=CC=C(C=C5)Cl |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-(2-(4-((1-benzyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)acetamido)acetate dioxalate](/img/structure/B2509588.png)
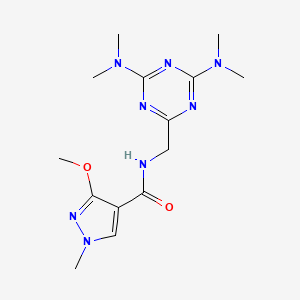

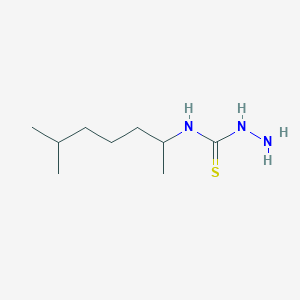
![3-Boc-8-hydroxy-3-azabicyclo[3.2.1]octane](/img/structure/B2509592.png)
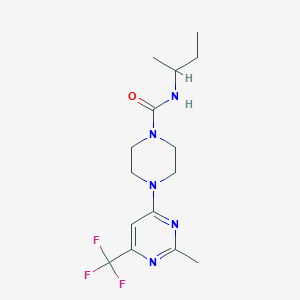
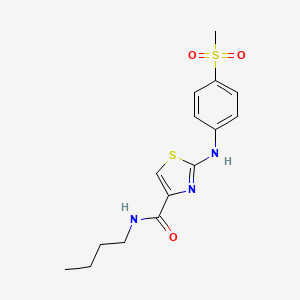
![2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B2509602.png)
![1'-((2,6-difluorophenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2509603.png)
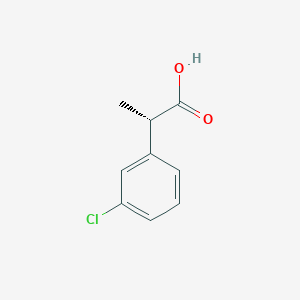

![2-[1-(4-Nitrophenyl)piperidin-4-ylidene]acetohydrazide](/img/structure/B2509608.png)
![2-((2-fluorobenzyl)thio)-3-(4-methoxybenzyl)-7-phenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2509610.png)
